(S)-2,2'-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene
CAS No.:
Cat. No.: VC13827066
Molecular Formula: C34H36N2O2
Molecular Weight: 504.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C34H36N2O2 |
|---|---|
| Molecular Weight | 504.7 g/mol |
| IUPAC Name | (4R)-4-tert-butyl-2-[1-[2-[(4R)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]naphthalen-1-yl]naphthalen-2-yl]-4,5-dihydro-1,3-oxazole |
| Standard InChI | InChI=1S/C34H36N2O2/c1-33(2,3)27-19-37-31(35-27)25-17-15-21-11-7-9-13-23(21)29(25)30-24-14-10-8-12-22(24)16-18-26(30)32-36-28(20-38-32)34(4,5)6/h7-18,27-28H,19-20H2,1-6H3/t27-,28-/m0/s1 |
| Standard InChI Key | OUZYYVUZHWKREV-NSOVKSMOSA-N |
| Isomeric SMILES | CC(C)(C)[C@@H]1COC(=N1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=N[C@@H](CO6)C(C)(C)C |
| SMILES | CC(C)(C)C1COC(=N1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=NC(CO6)C(C)(C)C |
| Canonical SMILES | CC(C)(C)C1COC(=N1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=NC(CO6)C(C)(C)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a 1,1'-binaphthyl core with two (R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl groups at the 2 and 2' positions (Figure 1). Key structural attributes include:
-
Stereochemistry: The (S)-configured binaphthyl axis and (R)-configured oxazoline rings create a C2-symmetric ligand .
-
Chiral Pocket: The tert-butyl groups and binaphthyl moieties form a confined reaction space, critical for substrate orientation .
-
Rigidity: The spiro-fused oxazoline-bridged structure minimizes conformational flexibility, enhancing enantiocontrol .
Table 1: Physical and Chemical Data
| Property | Value |
|---|---|
| CAS Number | 155418-83-0 |
| Molecular Formula | C₃₂H₃₂N₂O₂ |
| Molecular Weight | 476.61 g/mol |
| Density | 1.20 ± 0.1 g/cm³ (predicted) |
| Storage Conditions | 2–8°C, inert atmosphere, desiccated |
Synthesis and Modification
Synthetic Route
The ligand is synthesized via a multi-step sequence (Scheme 1) :
-
Amidation: Reacting an unnatural chiral 1,2-aminol with disubstituted malonyl dichloride yields bis-hydroxyamide intermediates.
-
Mesylation: Hydroxy groups are converted to mesylates using methanesulfonyl chloride.
-
Cyclization: Treatment with a base (e.g., K₂CO₃) induces intramolecular cyclization, forming the spiro-fused bisoxazoline structure.
Scheme 1: Synthesis of (S)-2,2'-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene
-
Amidation:
-
Mesylation:
-
Cyclization:
Applications in Asymmetric Catalysis
Nickel-Catalyzed Michael-Type Friedel-Crafts Reactions
The ligand enables enantioselective synthesis of trifluoromethylated all-carbon quaternary stereocenters (Table 2) :
-
Substrates: β-CF₃-β-disubstituted nitroalkenes and indoles.
-
Conditions: Ni(ClO₄)₂ (5 mol%), ligand (6 mol%), CH₂Cl₂, –20°C.
-
Performance: 99% yield, >99.9% ee.
Table 2: Representative Reaction Outcomes
| Substrate Pair | Yield (%) | ee (%) |
|---|---|---|
| Indole + β-CF₃-nitroalkene | 99 | >99.9 |
| 5-MeO-indole + nitroalkene | 85 | 98.5 |
Palladium-Catalyzed Wacker-Type Cyclization
In Pd(II)-mediated cyclizations, the ligand achieves 96% ee for 2-ethenyl-2-methyl-2,3-dihydrobenzofuran synthesis . The tert-butyl groups suppress side reactions by shielding the palladium center.
Mechanistic Insights
Steric and Electronic Effects
-
Steric Shielding: The tert-butyl groups restrict substrate access to the Re-face of the β-CF₃-nitroalkene, favoring Si-face attack (Figure 2) .
-
Non-Covalent Interactions: Fluorine-π interactions between the naphthyl moiety and CF₃ group stabilize transition states .
Comparative Ligand Performance
The 3,3'-disubstituted derivatives outperform unsubstituted bis(oxazolines) due to enhanced chiral induction (Table 3) .
Table 3: Enantioselectivity Comparison
| Ligand Substituents | ee (%) |
|---|---|
| 3,3'-CO₂Me | 96 |
| Unsubstituted | 62 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume